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Compound of Interest

Compound Name: Ethyl octanoate

Cat. No.: B045983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for ethyl octanoate, a

fatty acid ethyl ester commonly used as a flavoring and fragrance agent. The following sections

detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary
The quantitative spectral data for ethyl octanoate are summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data[1][2][3]

Solvent: CDCl₃

Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.88 t 3H CH₃ (octanoate chain)

1.25 m 10H
-(CH₂)₅- (octanoate

chain)

1.62 p 2H -CH₂-CH₂-C=O

2.20 t 2H -CH₂-C=O

1.17 t 3H O-CH₂-CH₃

4.08 q 2H O-CH₂-CH₃

t = triplet, q = quartet, p = pentet, m = multiplet

¹³C NMR (Carbon-13 NMR) Spectral Data[1]

Solvent: CDCl₃

Frequency: 25.16 MHz
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Chemical Shift (δ) ppm Assignment

14.10 CH₃ (octanoate chain)

14.31 O-CH₂-CH₃

22.71 CH₂ (adjacent to terminal CH₃)

25.11 CH₂

29.07 CH₂

29.24 CH₂

31.80 CH₂

34.45 -CH₂-C=O

60.13 O-CH₂-CH₃

173.80 C=O (ester carbonyl)

Infrared (IR) Spectroscopy
Key IR Absorption Peaks

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2957, 2927, 2857 Strong C-H stretch Alkane

1741 Strong C=O stretch Ester

1465, 1378 Medium C-H bend Alkane

1179 Strong C-O stretch Ester

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z) and Relative Intensities[1][3][4]

Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity (%) Proposed Fragment Ion

172 2.4 [M]⁺ (Molecular Ion)

127 26.6 [M - OCH₂CH₃]⁺

101 35.4
[CH₂(CH₂)₄C(OH)=OH]⁺

(McLafferty rearrangement)

88 100
[CH₃CH₂OC(OH)=CH₂]⁺

(McLafferty rearrangement)

73 19.1 [COOCH₂CH₃]⁺

57 28.6 [C₄H₉]⁺

43 16.7 [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ethyl octanoate.

Methodology:

Sample Preparation: A solution of ethyl octanoate is prepared by dissolving approximately

10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6] A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[5]

Instrumentation: The spectra are recorded on a 90 MHz NMR spectrometer.[1]

Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width covering the expected range of proton chemical shifts (typically

0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
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Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-

decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon

atom. A wider spectral width is used (typically 0-220 ppm). Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required

compared to ¹H NMR.[6]

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform. The resulting spectra are then phased and baseline corrected. The

chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of ethyl octanoate to identify its

functional groups.

Methodology:

Sample Preparation: As ethyl octanoate is a liquid, the spectrum is obtained using the neat

liquid. A drop of the sample is placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory.[7][8]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory is used.[1]

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[8]

Then, the sample is applied to the crystal, and the sample spectrum is recorded. The

instrument measures the absorption of infrared radiation at different wavenumbers (typically

4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation

pattern of ethyl octanoate.
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Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system. A dilute solution of ethyl octanoate in a volatile organic

solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.[9][10] The GC

separates the sample from any impurities before it enters the mass spectrometer.

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is used, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the

ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The fragmentation pattern provides valuable information about the structure of

the molecule.

Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing the spectral

data for a chemical compound like ethyl octanoate.
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Spectral Analysis Workflow for a Liquid Sample
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectral Data to Molecular Structure

Spectroscopic Data

Conclusion

Ethyl Octanoate Structure
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Caption: From Structure to Spectral Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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